molecular formula C20H18O4 B12402836 3,4-Didehydroglabridin

3,4-Didehydroglabridin

Cat. No.: B12402836
M. Wt: 322.4 g/mol
InChI Key: DGKSRSQXQWIQTH-UHFFFAOYSA-N
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Description

3,4-Didehydroglabridin is a natural compound found in licorice (Glycyrrhiza glabra).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydroglabridin typically involves the extraction from licorice roots followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is generally isolated using chromatographic techniques .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural abundance in licorice. The focus remains on extraction and purification from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Didehydroglabridin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Didehydroglabridin has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of natural products and their derivatives.

    Biology: Investigated for its protective effects against cellular damage.

    Medicine: Potential therapeutic applications in liver injury and other oxidative stress-related conditions.

    Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Didehydroglabridin involves its antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Didehydroglabridin stands out due to its specific protective effects against carbon tetrachloride-induced injury in HepG2 cells, making it a valuable compound for liver injury research .

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4-(8,8-dimethyl-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-10,21-22H,11H2,1-2H3

InChI Key

DGKSRSQXQWIQTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(=C3)C4=C(C=C(C=C4)O)O)C

Origin of Product

United States

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